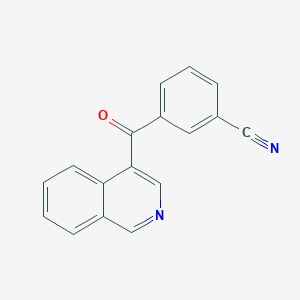

4-(3-Cyanobenzoyl)isoquinoline

概要

説明

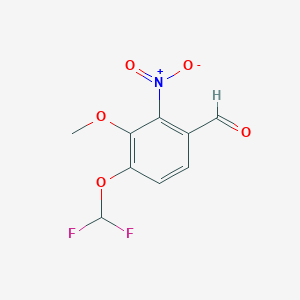

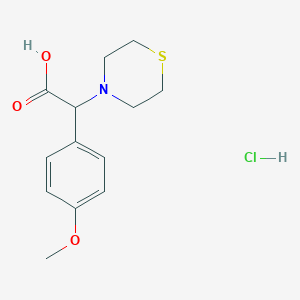

4-(3-Cyanobenzoyl)isoquinoline is a chemical compound with the molecular formula C17H10N2O . It is used for pharmaceutical testing.

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature. For instance, new cyano-substituted derivatives with pyrrolo [1,2- a ]quinoline and pyrrolo [2,1- a ]isoquinoline scaffolds were synthesized by the [3 + 2] cycloaddition of (iso)quinolinium ylides to fumaronitrile .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecular weight of this compound is 258.27 g/mol .

科学的研究の応用

Synthesis Methods and Chemical Reactions

BF3-Promoted Synthesis

The synthesis of diarylhexahydrobenzo[f]isoquinoline involves treatment with boron trifluoride etherate, highlighting a novel rearrangement reaction catalyzed by boron trifluoride etherate (Chang et al., 2010).

Iodine-Catalyzed Aza-Prins Cyclization

This process synthesizes hexahydrobenzo[f]isoquinolines under metal-free conditions, discovering compounds with moderate antitumor activities (Figueiredo et al., 2013).

Isobenzofuran-Nitrile Diels-Alder Reactions

A novel synthesis of isoquinolines through this reaction involves formation of an isobenzofuran followed by an intramolecular Diels-Alder reaction with the nitrile (Ghorai, Jiang, & Herndon, 2003).

Photophysical Properties and Applications

- Dual Fluorescence Emission: The isoquinolinone derivative 2-methyl-1,4-diphenylbenzo[g]isoquinolin-3(2 H )-one exhibits dual fluorescence emission, making it a candidate for sensors and optoelectronic applications (Craig et al., 2009).

Synthesis of Isoquinoline Derivatives

Intramolecular Electrophilic Cyclization

An original approach to isoquinolines is reported, based on the installation of a benzene nucleus on a preformed heterocyclic ring (Tsai et al., 2004).

Metalation vs Nucleophilic Addition

This study describes a sequential carbophilic addition of organolithium reagents and N-acyliminium ion cyclization to synthesize isoquinolones (Collado et al., 1997).

Antitumor Activity

Chromophore-modified Bis-naphthalimides

The bis-dibenz[de,h]isoquinoline-1,3-diones, new series of antitumor agents, showed significant cytotoxicity against several tumor cell lines (Braña et al., 1997).

Antitumor Activity of 5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolines

Several compounds in this series exhibited good cytotoxicity against tumor cell lines, with one compound showing promising results in clinical trials (Houlihan et al., 1995).

Safety and Hazards

作用機序

4-(3-Cyanobenzoyl)isoquinoline: Mechanism of Action

- The primary targets of this compound are not explicitly mentioned in the available literature . However, isoquinolines, a class of compounds to which this compound belongs, are known to interact with various biological targets .

- The specific mode of action of this compound is not well-documented . Isoquinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The structural diversity of these compounds provides high and selective activity attained through different mechanisms of action .

- Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available .

- The molecular and cellular effects of this compound’s action are not explicitly stated in the available resources .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

4-(3-Cyanobenzoyl)isoquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with monoamine oxidase B (MAO-B), an enzyme involved in the oxidative deamination of monoamines. Studies have shown that derivatives of isoquinoline, including this compound, can selectively inhibit MAO-B activity . This inhibition is reversible and involves binding to the enzyme’s active site, leading to decreased enzyme activity. Additionally, this compound may interact with other proteins and nucleic acids, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis . It influences cell signaling pathways by modulating the expression of pro-apoptotic genes such as p53 and Bax. Furthermore, this compound affects cellular metabolism by altering the levels of reactive oxygen species (ROS) and antioxidant enzymes, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like MAO-B, inhibiting their activity and altering neurotransmitter levels . This compound also interacts with DNA, causing structural changes that lead to DNA damage and subsequent activation of apoptotic pathways . Additionally, this compound can modulate gene expression by influencing transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying biological activities . Long-term exposure to this compound in vitro has been associated with sustained oxidative stress and progressive DNA damage, leading to chronic cellular dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes like MAO-B . At higher doses, this compound can induce significant oxidative stress and DNA damage, leading to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability and activity, as well as the formation of active or inactive metabolites. The interactions with metabolic enzymes can also affect the overall metabolic flux and levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in various tissues, including the liver and kidneys . Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins. The localization and accumulation of this compound can impact its therapeutic and toxicological profiles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria and nucleus . In the mitochondria, this compound can induce oxidative stress and disrupt mitochondrial function, leading to apoptosis . In the nucleus, it can interact with DNA and transcription factors, influencing gene expression and cellular responses . The targeting signals and post-translational modifications of this compound play a role in its subcellular distribution and activity.

特性

IUPAC Name |

3-(isoquinoline-4-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O/c18-9-12-4-3-6-13(8-12)17(20)16-11-19-10-14-5-1-2-7-15(14)16/h1-8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTDKPKPKDTUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1421638.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B1421643.png)

![Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate](/img/structure/B1421648.png)

![2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1421651.png)